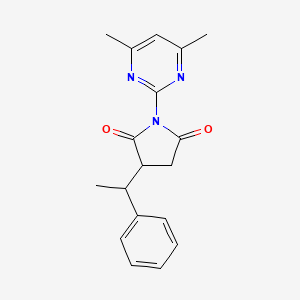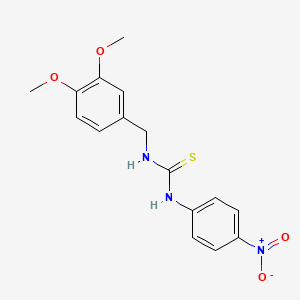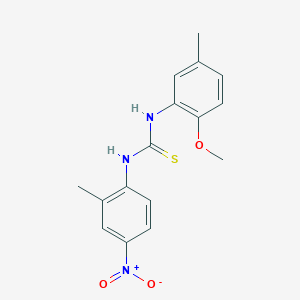
1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as thalidomide, is a medication that was initially used as a sedative and antiemetic in the 1950s. However, due to its severe teratogenic effects, it was banned for use in pregnant women. In recent years, thalidomide has been found to have potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through multiple pathways. Thalidomide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that is involved in the pathogenesis of various diseases. Thalidomide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, this compound has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
Thalidomide has been shown to have various biochemical and physiological effects in the body. Thalidomide has been shown to increase the levels of interleukin-2 (IL-2), a cytokine that is involved in the activation of T cells and the immune response. Thalidomide has also been shown to decrease the levels of interleukin-6 (IL-6), a cytokine that is involved in the pathogenesis of various diseases. Thalidomide has been shown to have anti-inflammatory effects, reducing the levels of various pro-inflammatory cytokines such as TNF-α, interferon-gamma (IFN-γ), and interleukin-1 beta (IL-1β).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thalidomide has several advantages and limitations for lab experiments. Thalidomide is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Thalidomide has been extensively studied for its therapeutic potential in various diseases, making it a well-established research tool. However, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has several limitations, including its teratogenic effects, which limit its use in pregnant animals. Thalidomide also has a narrow therapeutic window, meaning that it can be toxic at high doses.
Direcciones Futuras
Thalidomide research has several future directions, including the development of new 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione analogs with improved therapeutic properties. Thalidomide analogs have been developed that have increased anti-angiogenic properties, making them promising candidates for the treatment of cancer. Thalidomide analogs have also been developed that have decreased teratogenic effects, making them safer for use in pregnant animals. Thalidomide research also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as this compound has been shown to have neuroprotective properties.
Conclusion
In conclusion, this compound is a synthetic compound that has potential therapeutic benefits in various diseases. Thalidomide has anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. Thalidomide research has several future directions, including the development of new this compound analogs with improved therapeutic properties and potential applications in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Thalidomide has been extensively studied for its therapeutic potential in various diseases, including multiple myeloma, leprosy, and inflammatory diseases such as Crohn's disease and rheumatoid arthritis. Thalidomide has been shown to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-9-12(2)20-18(19-11)21-16(22)10-15(17(21)23)13(3)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMLMEZVSNBKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-4-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4117875.png)
![2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4117883.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117891.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4117904.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117907.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4117909.png)

![N-[3-({[(4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4117918.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4117919.png)
![6-(4-thiomorpholinyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4117930.png)
![(1S,5R)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B4117932.png)
![3-hydroxy-3-(2-thienyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4117942.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4117976.png)